ヘプタミノール
概要
説明
ヘプタミノールは、正の異心性作用を持つ心臓刺激薬として分類されるアミノアルコールです。冠血流量を増やし、軽度の末梢血管収縮を示します。 ヘプタミノールは、心臓収縮の改善効果があるため、特に起立性低血圧などの低血圧の治療によく用いられます .
2. 製法
合成経路と反応条件: ヘプタミノールは、2-メチル-2-ヘプタノールとアンモニアの反応によって合成できます。反応は通常、白金またはパラジウムなどの触媒の存在下、高圧でアルコールをアンモニアと加熱することを含みます。 このプロセスにより、ヘプタミノールの生成が起こります .
工業的生産方法: ヘプタミノールの工業的生産は、同様の合成経路を使用しますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されています。 生成物は、蒸留または再結晶によって精製され、医薬品グレードのヘプタミノールが得られます .
科学的研究の応用
ヘプタミノールは、幅広い科学研究における応用範囲を持っています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: 細胞代謝とシグナル伝達経路への影響について研究されています。
医学: 特に低血圧における循環器疾患の治療における潜在的な治療効果について調査されています。
作用機序
ヘプタミノールは、主に心臓収縮を強化する正の異心性作用によって効果を発揮します。冠血流量を増やし、軽度の末梢血管収縮を示します。 関与する正確な分子標的と経路は完全に解明されていませんが、ヘプタミノールはカテコールアミン放出またはカルシウム代謝に影響を与える可能性があると推測されています .
類似の化合物:
イソメテプテン: 血管収縮作用を持つもう1つのアミノアルコールです。
メチルヘキサンアミン: 類似の心臓血管効果を持つ刺激薬です。
ツアミノヘプタン: 鼻腔充血除去剤として使用されるアミノアルコール.
比較: ヘプタミノールは、心臓刺激薬としての特定の用途と、冠血流量を増やす能力においてユニークです。 イソメテプテンやツアミノヘプタンは主に血管収縮作用のために使用されるのに対し、ヘプタミノールの主要な用途は低血圧の治療と心臓機能の改善です .
生化学分析
Cellular Effects
Heptaminol has a significant impact on various types of cells and cellular processes. It influences cell function by increasing coronary blood flow and causing mild peripheral vasoconstriction
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the function of Heptaminol are not yet fully known.
準備方法
Synthetic Routes and Reaction Conditions: Heptaminol can be synthesized through the reaction of 2-methyl-2-heptanol with ammonia. The reaction typically involves heating the alcohol with ammonia in the presence of a catalyst, such as platinum or palladium, under high pressure. This process results in the formation of heptaminol .
Industrial Production Methods: Industrial production of heptaminol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain pharmaceutical-grade heptaminol .
化学反応の分析
反応の種類: ヘプタミノールは、次のようなさまざまな化学反応を起こします。
酸化: ヘプタミノールは、対応するケトンまたはアルデヒドを生成するように酸化できます。
還元: 二次または三次アミンを生成するように還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物:
酸化: ケトンまたはアルデヒドの生成。
還元: 二次または三次アミンの生成。
置換: さまざまな置換アミノアルコールの生成.
類似化合物との比較
Isometheptene: Another amino alcohol with vasoconstrictive properties.
Methylhexanamine: A stimulant with similar cardiovascular effects.
Tuaminoheptane: An amino alcohol used as a nasal decongestant.
Comparison: Heptaminol is unique in its specific application as a cardiac stimulant and its ability to increase coronary blood flow. Unlike isometheptene and tuaminoheptane, which are primarily used for their vasoconstrictive properties, heptaminol’s primary use is in treating hypotension and improving cardiac function .
生物活性
Heptaminol is an amino alcohol with significant biological activity, primarily recognized for its role as a myocardial stimulant and vasodilator. This compound has garnered attention in various medical applications, particularly in treating orthostatic hypotension and supporting patients in critical care settings. This article explores the biological activity of heptaminol, detailing its pharmacological properties, mechanisms of action, clinical studies, and implications for therapeutic use.
Heptaminol is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHNO·ClH |
Molecular Weight | 181.703 g/mol |
Stereochemistry | Racemic |
Charge | Neutral |
Optical Activity | (±) |
The exact mechanism of action of heptaminol remains partially understood. However, several studies suggest that it may influence catecholamine release and calcium metabolism. Heptaminol has been shown to enhance coronary blood flow and exhibit mild central nervous system (CNS) stimulant effects. It is believed to exert its pharmacological effects through the following pathways:
- Inotropic Effects : Heptaminol demonstrates positive inotropic activity, enhancing cardiac contractility.
- Vasodilation : It acts as a vasodilator, which helps alleviate symptoms of hypotension.
- Catecholamine Modulation : Heptaminol may inhibit the uptake of noradrenaline, contributing to its antihypotensive effects .
Clinical Applications
Heptaminol has been primarily utilized in the following clinical scenarios:
- Orthostatic Hypotension : It is commonly prescribed to manage symptoms associated with this condition.
- Septic Shock Management : Recent studies have evaluated its efficacy in reducing the duration of vasopressor infusion in septic patients .
Case Study: Heptaminol in Septic Shock
A prospective study involving 49 patients with septic shock assessed the impact of heptaminol on catecholamine weaning. The findings indicated that patients receiving heptaminol exhibited a significantly faster reduction in the doses of dopamine and norepinephrine compared to those not receiving the drug:
- Dopamine Weaning Duration : P = 0.008
- Norepinephrine Weaning Duration : P = 0.001
Additionally, mortality rates were lower in the heptaminol group, highlighting its potential benefits in critical care settings .
Pharmacodynamics and Pharmacokinetics
Research indicates that heptaminol affects calcium currents in cardiac myocytes, leading to a concentration-dependent decrease in calcium current amplitude. For instance:
Safety and Adverse Effects
While generally well-tolerated, heptaminol can cause side effects similar to other sympathomimetics, including increased heart rate and potential for arrhythmias. Monitoring is essential when used in conjunction with other vasopressors.
Summary of Research Findings
The following table summarizes key findings from various studies on heptaminol:
特性
IUPAC Name |
6-amino-2-methylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREQLEBVOXIEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
543-15-7 (hydrochloride) | |
Record name | Heptaminol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048484 | |
Record name | Heptaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-66-7 | |
Record name | Heptaminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptaminol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptaminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13574 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptaminol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTAMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []
ANone: By inhibiting norepinephrine reuptake, heptaminol prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]
ANone: Research suggests heptaminol may also influence intracellular pH. In rat models, heptaminol restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]
ANone: In vitro studies on frog epithelium suggest heptaminol might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, heptaminol was found to increase the differentiation of satellite cells into myotubes in cell culture. []
ANone: Heptaminol's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.
ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]
ANone: Heptaminol appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]
ANone: Heptaminol is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of heptaminol is also used in some formulations. [, , ]
ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that heptaminol has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.
ANone: Heptaminol is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]
ANone: Following administration, heptaminol distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []
ANone: Heptaminol is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]
ANone: While heptaminol is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.
ANone: The dominant terminal plasma half-life of heptaminol is approximately 2.5-2.7 hours. []
ANone: In vitro studies have used isolated bovine chromaffin cells to investigate heptaminol's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []
ANone: Animal models used in heptaminol research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]
ANone: Clinical trials have assessed heptaminol's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]
ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of heptaminol, leading to restrictions on its use. []
ANone: A case report linked heptaminol use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.
ANone: Heptaminol can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.
ANone: Common techniques include:
- High-performance liquid chromatography (HPLC): Used to separate and quantify heptaminol in various matrices. [, , , , , , , , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used for analyzing heptaminol and its potential metabolites in biological samples. []
- Spectrophotometry: Utilized for quantifying heptaminol in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]
- Spectrofluorimetry: Employed for sensitive detection of heptaminol after derivatization with fluorogenic reagents. [, , ]
- Conductometry: Used for determining heptaminol hydrochloride concentration based on chloride ion precipitation with silver nitrate. []
ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered heptaminol suggests good dissolution properties. [, ]
ANone: Method validation usually involves assessing parameters like:
ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.
ANone: Heptaminol was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.
ANone: Heptaminol research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into heptaminol's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。